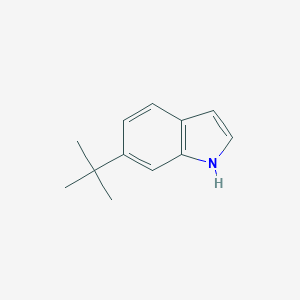

6-(叔丁基)-1H-吲哚

描述

6-Tert-butyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives often involves the Fischer indole synthesis or palladium-catalyzed amination reactions. For instance, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is synthesized using cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . Additionally, tert-butyl sulfinamide has been used as an ammonia surrogate for the synthesis of indoles .

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a tert-butyl indole derivative is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Another study reports the crystal structure of a tert-butyl indole derivative, showing that the indole ring system is planar and forms a dihedral angle with the tert-butyl bound carboxylate group .

Chemical Reactions Analysis

Tert-butyl indole derivatives can undergo various chemical reactions, including substitution reactions to introduce different functional groups. The reactivity of these compounds can be influenced by the presence of the tert-butyl group and other substituents on the indole ring. For example, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves the use of 5-bromoindole as a raw material .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are closely related to their molecular structure. The presence of the tert-butyl group can affect the compound's boiling point, solubility, and stability. The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . The crystal structure analysis also contributes to understanding the intermolecular interactions that can affect the compound's melting point and solubility .

科学研究应用

N-Boc保护的苯胺的合成

6-(叔丁基)-1H-吲哚: 被用于钯催化的N-Boc保护的苯胺的合成。 该过程对于肽合成中氨基的保护至关重要,它允许在分子其他位点进行选择性反应,而不会影响氨基 .

四取代吡咯的开发

该化合物在合成四取代吡咯中起作用,该吡咯在C-3位被酯或酮基官能化。 这些吡咯是药物研究和开发中的重要中间体,导致了各种治疗剂的产生 .

低介电常数聚酰亚胺薄膜

在微电子领域,6-(叔丁基)-1H-吲哚衍生物用于增强聚酰亚胺薄膜的自由体积,从而减少分子链之间的相互作用。 这导致了具有低介电常数的材料,这对于电子器件中的绝缘层、缓冲涂层和钝化层至关重要 .

生物基聚合物

6-(叔丁基)-1H-吲哚的组成部分叔丁基在可再生乙烯基单体的受控/活性聚合中得到强调。 这强调了使用此类化合物来制造高性能、环保生物基聚合物的潜力.

抗氧化性能

虽然与6-(叔丁基)-1H-吲哚没有直接关系,但叔丁基以其抗氧化性能而闻名,如丁基化羟基甲苯 (BHT) 等化合物所示。 该特性对于防止包括燃料和油在内的各种材料的氧化非常重要 .

大分子复合物的核磁共振研究

叔丁基被评估为用于大分子复合物核磁共振研究的探针。 它在6-(叔丁基)-1H-吲哚中的存在可能在这种情况下被利用来研究具有有限稳定性或溶解度的大型生物分子组装体 .

作用机制

Target of Action

Compounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . The roles of these targets vary from protein synthesis to metabolic regulation.

Mode of Action

Compounds with a tert-butyl group have been suggested to exhibit a unique reactivity pattern due to the crowded nature of the tert-butyl group . This reactivity may influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Compounds with a tert-butyl group have been suggested to have implications in biosynthetic and biodegradation pathways . These pathways could potentially be affected by the compound, leading to downstream effects.

Pharmacokinetics

A study on a similar compound, p11, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . These properties could potentially impact the bioavailability of 6-(tert-Butyl)-1H-indole.

Result of Action

The unique reactivity pattern of compounds with a tert-butyl group could potentially lead to various molecular and cellular effects .

安全和危害

未来方向

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of indole derivatives . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

属性

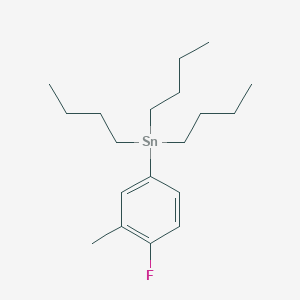

IUPAC Name |

6-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMQJWPTYZPZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620435 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887581-54-6 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)